molecular formula C12H24O2 B13792895 Cyclohexane,[3-(ethoxymethoxy)propyl]-

Cyclohexane,[3-(ethoxymethoxy)propyl]-

Cat. No.: B13792895
M. Wt: 200.32 g/mol
InChI Key: HJAAVYCAOMHIBV-UHFFFAOYSA-N
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Description

Cyclohexane,[3-(ethoxymethoxy)propyl]- is an organic compound with the molecular formula C12H24O2 It is a derivative of cyclohexane, where a 3-(ethoxymethoxy)propyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane,[3-(ethoxymethoxy)propyl]- typically involves the reaction of cyclohexane with 3-(ethoxymethoxy)propyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane,[3-(ethoxymethoxy)propyl]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity Cyclohexane,[3-(ethoxymethoxy)propyl]- on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane,[3-(ethoxymethoxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alkanes or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonates to form new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane,[3-(ethoxymethoxy)propyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals. It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of Cyclohexane,[3-(ethoxymethoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. The exact mechanism may vary based on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane,[3-(methoxymethoxy)propyl]-
  • Cyclohexane,[3-(propoxymethoxy)propyl]-
  • Cyclohexane,[3-(butoxymethoxy)propyl]-

Uniqueness

Cyclohexane,[3-(ethoxymethoxy)propyl]- is unique due to the presence of the ethoxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, allowing for unique applications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-(ethoxymethoxy)propylcyclohexane

InChI

InChI=1S/C12H24O2/c1-2-13-11-14-10-6-9-12-7-4-3-5-8-12/h12H,2-11H2,1H3

InChI Key

HJAAVYCAOMHIBV-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCCC1CCCCC1

Origin of Product

United States

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